molecular formula C12H12O5 B3424427 4-Acetoxy-3-methoxycinnamic acid CAS No. 34749-55-8

4-Acetoxy-3-methoxycinnamic acid

Cat. No.: B3424427
CAS No.: 34749-55-8
M. Wt: 236.22 g/mol
InChI Key: IHKNVZISLLDMOR-GQCTYLIASA-N
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Description

It is an acetate ester obtained by the formal condensation of the phenolic group of ferulic acid with acetic acid . The compound has the molecular formula C12H12O5 and a molecular weight of 236.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-3-methoxycinnamic acid typically involves the esterification of ferulic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-3-methoxycinnamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or other reduced forms.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

4-Acetoxy-3-methoxycinnamic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer and other diseases.

    Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Acetoxy-3-methoxycinnamic acid involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects through the formation of a resonant-stable phenoxy radical, which explains its potent antioxidant potential . It also interacts with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ferulic Acid: 4-Acetoxy-3-methoxycinnamic acid is an ester derivative of ferulic acid, which is known for its antioxidant and anti-inflammatory properties.

    Cinnamic Acid: Another related compound, cinnamic acid, shares a similar structure but lacks the methoxy and acetoxy groups.

    p-Methoxycinnamic Acid: This compound is similar but has a methoxy group in the para position instead of the meta position.

Uniqueness

This compound is unique due to its specific structural features, including the acetoxy and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-8(13)17-10-5-3-9(4-6-12(14)15)7-11(10)16-2/h3-7H,1-2H3,(H,14,15)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKNVZISLLDMOR-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062545, DTXSID301205242
Record name 2-Propenoic acid, 3-[4-(acetyloxy)-3-methoxyphenyl]-
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Record name (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic acid
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Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34749-55-8, 2596-47-6
Record name (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic acid
Source CAS Common Chemistry
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Record name 2-Propenoic acid, 3-(4-(acetyloxy)-3-methoxyphenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylferulic acid
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Record name 2-Propenoic acid, 3-[4-(acetyloxy)-3-methoxyphenyl]-
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Record name 2-Propenoic acid, 3-[4-(acetyloxy)-3-methoxyphenyl]-
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Record name (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic acid
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Record name 4-Acetoxy-3-methoxycinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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